Cas no 2034565-98-3 (1-{5H,6H,7H-cyclopentacpyridazin-3-yl}-4-4-(thiophen-2-yl)-1,3-thiazole-2-carbonylpiperazine)

1-{5H,6H,7H-cyclopentacpyridazin-3-yl}-4-4-(thiophen-2-yl)-1,3-thiazole-2-carbonylpiperazine structure
2034565-98-3 structure
商品名:1-{5H,6H,7H-cyclopentacpyridazin-3-yl}-4-4-(thiophen-2-yl)-1,3-thiazole-2-carbonylpiperazine
CAS番号:2034565-98-3
MF:C19H19N5OS2
メガワット:397.517060518265
CID:5905390
PubChem ID:122246546

1-{5H,6H,7H-cyclopentacpyridazin-3-yl}-4-4-(thiophen-2-yl)-1,3-thiazole-2-carbonylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-{5H,6H,7H-cyclopentacpyridazin-3-yl}-4-4-(thiophen-2-yl)-1,3-thiazole-2-carbonylpiperazine
    • [4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone
    • AKOS032469034
    • F6565-4827
    • 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
    • (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone
    • 2034565-98-3
    • インチ: 1S/C19H19N5OS2/c25-19(18-20-15(12-27-18)16-5-2-10-26-16)24-8-6-23(7-9-24)17-11-13-3-1-4-14(13)21-22-17/h2,5,10-12H,1,3-4,6-9H2
    • InChIKey: KSECUDCTIJJKRV-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2=CC=CS2)N=C1C(N1CCN(C2=CC3=C(CCC3)N=N2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 397.10310259g/mol
  • どういたいしつりょう: 397.10310259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 544
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 119Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1-{5H,6H,7H-cyclopentacpyridazin-3-yl}-4-4-(thiophen-2-yl)-1,3-thiazole-2-carbonylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6565-4827-5μmol
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
2034565-98-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6565-4827-75mg
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
2034565-98-3
75mg
$208.0 2023-09-08
Life Chemicals
F6565-4827-2μmol
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
2034565-98-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6565-4827-10mg
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
2034565-98-3
10mg
$79.0 2023-09-08
Life Chemicals
F6565-4827-10μmol
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
2034565-98-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6565-4827-30mg
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
2034565-98-3
30mg
$119.0 2023-09-08
Life Chemicals
F6565-4827-4mg
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
2034565-98-3
4mg
$66.0 2023-09-08
Life Chemicals
F6565-4827-20mg
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
2034565-98-3
20mg
$99.0 2023-09-08
Life Chemicals
F6565-4827-40mg
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
2034565-98-3
40mg
$140.0 2023-09-08
Life Chemicals
F6565-4827-15mg
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine
2034565-98-3
15mg
$89.0 2023-09-08

1-{5H,6H,7H-cyclopentacpyridazin-3-yl}-4-4-(thiophen-2-yl)-1,3-thiazole-2-carbonylpiperazine 関連文献

1-{5H,6H,7H-cyclopentacpyridazin-3-yl}-4-4-(thiophen-2-yl)-1,3-thiazole-2-carbonylpiperazineに関する追加情報

1-{5H,6H,7H-Cyclopentacpyridazin-3-yl}-4-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine: A Comprehensive Overview

The compound with CAS No. 2034565-98-3, known as 1-{5H,6H,7H-cyclopentacpyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine, is a highly complex and intriguing molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structural features, which include a cyclopentacpyridazine core and a thiazole moiety, both of which contribute to its exceptional chemical properties.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of advanced materials and pharmaceuticals. The cyclopentacpyridazine ring system is known for its aromatic stability and electronic properties, making it an ideal candidate for use in optoelectronic devices. Meanwhile, the thiazole group introduces additional functionality, such as enhanced reactivity and bioavailability, which further expands the scope of its potential uses.

One of the most notable aspects of this compound is its synthesis process. Researchers have employed a variety of methodologies to construct this molecule, including multi-component reactions and transition-metal-catalyzed coupling reactions. These approaches have not only improved the efficiency of synthesis but also opened up new avenues for modifying the structure to tailor its properties for specific applications.

In terms of biological activity, this compound has shown promising results in preliminary assays. Its ability to interact with various biological targets suggests that it could serve as a lead compound in drug discovery efforts. For instance, studies have demonstrated that it exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases. This highlights its potential as a candidate for further pharmacological evaluation.

From a materials science perspective, the compound's electronic properties make it a strong contender for use in organic semiconductors and light-emitting diodes (LEDs). The conjugated system within the cyclopentacpyridazine core facilitates efficient charge transport, while the thiazole group enhances stability under operational conditions. These attributes are critical for achieving high-performance optoelectronic devices.

Furthermore, recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the molecule exhibits a favorable energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is essential for its electronic functionality.

In conclusion, 1-{5H,6H,7H-cyclopentacpyridazin-3-yl}-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazine represents a fascinating example of how complex molecular architectures can be leveraged to address challenges in multiple scientific domains. Its unique combination of structural features and functional groups positions it as a valuable tool for both academic research and industrial applications.

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